3-Hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention due to its potential pharmacological applications, particularly as an inhibitor of phosphodiesterases, which play a crucial role in various biological processes, including signal transduction pathways.
The compound is referenced in several patents and scientific literature that explore its synthesis and biological activity. Notable sources include patent publications that detail the synthesis methods and potential applications of pyrazolo[4,3-d]pyrimidin-7-ones as phosphodiesterase inhibitors, particularly targeting cyclic guanosine monophosphate phosphodiesterases .
3-Hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one can be classified as:
The synthesis of 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has been explored through various methods. Common approaches include:
Technical details regarding reaction conditions, yields, and purification methods are typically outlined in patent applications and research articles focusing on these synthetic routes .
The molecular formula for 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is . The compound features a fused bicyclic structure composed of a pyrazole and a pyrimidine ring.
Key structural data includes:
These characteristics suggest a relatively rigid structure with potential for hydrogen bonding, which is essential for biological interactions .
3-Hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one participates in various chemical reactions that can modify its structure or enhance its activity:
Technical details regarding these reactions are typically available in scientific literature focusing on medicinal chemistry and pharmacology .
The mechanism of action for 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one primarily involves its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterases, this compound increases the levels of cyclic guanosine monophosphate within cells. Elevated cyclic guanosine monophosphate levels lead to various physiological effects, including:
Data supporting these mechanisms are derived from pharmacological studies that demonstrate the compound's effects on enzyme activity and cellular responses .
Relevant data indicate that this compound exhibits favorable properties for drug development, including high gastrointestinal absorption potential and low permeability across blood-brain barriers .
3-Hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has several scientific applications:
Pyrazolo[4,3-d]pyrimidine derivatives demonstrate potent antiproliferative activities across diverse cancer cell lines by selectively inhibiting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. The 3-hydroxy-7-oxo configuration creates hydrogen bond donor-acceptor pairs that effectively mimic the purine ring of ATP, facilitating competitive binding at kinase catalytic sites [3] [8]. Structure-activity relationship studies reveal that substitutions at the N2 and C6 positions significantly modulate biological activity. For instance, thioglycoside derivatives exhibit remarkable cytotoxicity against breast (MCF-7), colorectal (HCT-116), and hepatocellular (HepG-2) carcinoma cell lines, with IC₅₀ values substantially lower than reference drugs like sorafenib [3].
Table 1: Cytotoxic Activity of Selected Pyrazolo[4,3-d]Pyrimidine Derivatives
| Compound | Substituents | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) | HepG-2 IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| 14 | Thioglycoside | 45 | 6 | 48 | [3] |
| 15 | Hybrid molecule | 18* | 22* | 26* | [8] |
| 16 | Hybrid molecule | 34* | 19* | 31* | [8] |
| Sorafenib | Reference | 144 | 176 | 19 | [3] |
*GI₅₀ values in μM from NCI 60-cell line screening
Mechanistically, these derivatives induce cell cycle arrest at S-phase and trigger mitochondrial apoptosis pathways. Compound 16 demonstrates concentration-dependent apoptosis induction in MDA-MB-468 breast cancer cells, accompanied by increased sub-G1 cell populations [8]. Additionally, select derivatives overcome multidrug resistance by inhibiting P-glycoprotein efflux, with quantitative PCR studies revealing 0.301-0.449 fold reduction in P-gp expression compared to controls—a crucial advantage in treating refractory malignancies [8].
The bioisosteric replacement strategy underpins the scaffold's kinase targeting efficiency. The 3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one core serves as a purine mimetic that occupies the adenine binding pocket while enabling strategic substitutions to access adjacent hydrophobic regions. Molecular docking studies confirm that the hydroxy/oxo tautomers form essential hydrogen bonds with conserved catalytic residues. For CDK2, the carbonyl at C7 and N-H at position 4 form bidentate hydrogen bonds with Leu83 backbone atoms—interactions critical for inhibitory activity [3]. In EGFR, the scaffold positions substituents to access the hydrophobic back pocket and front region, with hydrophobic tails enhancing binding through van der Waals interactions with residues like Leu694 and Leu820 [8].
Table 2: Key Binding Interactions of Pyrazolo[4,3-d]Pyrimidine Derivatives with Kinases
| Kinase Target | Compound | Binding Affinity (IC₅₀ μM) | Critical Interactions | Application |
|---|---|---|---|---|
| CDK2/Cyclin A2 | 14 | 0.057 ± 0.003 | H-bonds with Leu83, hydrophobic interactions with Ile10, Val18 | Cell cycle inhibition [3] |
| EGFR | 16 | 0.034 ± 0.002 | H-bond with Met769, hydrophobic contact with Leu694, Leu820 | EGFR-driven cancers [8] |
| VEGFR | Hybrid VII | 0.021* | H-bond with Cys917, hydrophobic interaction with Ile892, Phe916 | Angiogenesis inhibition [8] |
*Reported values for structurally related analogs
The scaffold's three-dimensional versatility enables optimization toward specific kinase targets. For CDK2 inhibition, the incorporation of arylglycyl moieties at position 1 maintains hydrogen bonding with Leu83, mimicking the interactions observed in roscovitine [3]. For EGFR inhibition, extension with hydrophobic groups like 4-chlorobenzylidene at position 4 enhances occupancy of hydrophobic region II, yielding derivatives with IC₅₀ values as low as 34 nM against EGFR tyrosine kinase [8]. This rational design approach balances target affinity with drug-like properties, supported by computational ADMET predictions showing favorable pharmacokinetic profiles for clinical translation.
The therapeutic evolution of pyrazolo[4,3-d]pyrimidines began with allopurinol (7H-pyrazolo[4,3-d]pyrimidin-7-one), initially developed as a xanthine oxidase inhibitor for gout management (CAS: 13877-55-9) [6]. This first-generation compound established the pharmacological relevance of the scaffold but lacked kinase selectivity. The 1990s witnessed a paradigm shift with the discovery of roscovitine (seliciclib), a pyrazolo[3,4-d]pyrimidine derivative that selectively inhibits CDK2/cyclin E complexes, reaching Phase II trials for cancer therapy [3]. This breakthrough validated pyrazolopyrimidines as ATP-competitive kinase inhibitors and stimulated extensive medicinal chemistry efforts to optimize substitutions for enhanced potency and selectivity.
Table 3: Historical Milestones in Pyrazolo[4,3-d]Pyrimidine Therapeutic Development
| Era | Representative Agents | Key Advances | Clinical Impact |
|---|---|---|---|
| 1960s | Allopurinol | First pyrazolopyrimidine approved (xanthine oxidase inhibition) | Gout management |
| 1990s | Roscovitine (CYC202) | Proof-of-concept for CDK inhibition | Established kinase targeting strategy |
| 2000s | Dinaciclib (pyrazolo[3,4-d]pyrimidine) | Multikinase inhibitor targeting CDK1,2,5,9 | Phase III trials in breast cancer and leukemia |
| 2010-2020 | US9505767B2 derivatives | Histone demethylase inhibitors (Jumonji domain-containing proteins) | Epigenetic modulation strategies [2] |
| 2020s | Thioglycoside conjugates (14,15) | Dual CDK2 inhibition/P-gp modulation | Overcoming multidrug resistance [3] |
| 2024 | EGFR-TK inhibitors (15,16) | Broad-spectrum antitumor activity (GI₅₀ 0.018-9.98 μM across NCI-60 panel) | Next-generation kinase inhibitors with P-gp inhibition [8] |
Contemporary research focuses on polypharmacology approaches and overcoming drug resistance. Patent US9505767B2 exemplifies scaffold repurposing for epigenetic targets, specifically histone demethylase inhibitors containing pyrazolo[1,5-a]pyrimidin-7(4H)-one cores [2]. The 2022 discovery of CDK2/cyclin A2 inhibitors featuring pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine systems (hybridized derivatives) demonstrated sub-100 nM potency with significant apoptosis induction [3]. Most recently, hybrid molecules (2024) integrating pyrazolo[3,4-d]pyrimidine with other pharmacophores exhibit dual EGFR-TK inhibition and P-glycoprotein suppression, representing a strategic advancement in overcoming tumor resistance mechanisms while maintaining nanomolar potency against refractory malignancies [8].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5